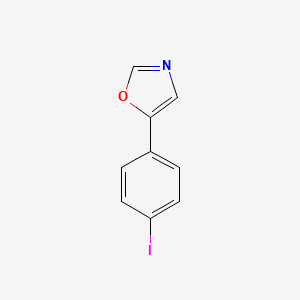
5-(4-Iodophenyl)-1,3-oxazole
Vue d'ensemble
Description
5-(4-Iodophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-Iodophenyl)-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its oxazole ring fused with a phenyl group containing an iodine substituent. The presence of the iodine atom is significant as it can enhance the compound's biological activity through various mechanisms, including increasing lipophilicity and altering electronic properties.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing methods such as the condensation of aromatic aldehydes with α-amino acids or other nitrogen-containing compounds. The specific synthetic routes may vary, but they generally aim to achieve high yields and purity.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. It has shown promising results against various bacterial strains. For instance:
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further optimization in drug development .
Anti-inflammatory Activity
Oxazole derivatives are known for their anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of oxazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies and Research Findings
A comprehensive review of oxazole derivatives has documented various case studies demonstrating their biological activities:
- Antibacterial Efficacy : A study evaluated several oxazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory effects on S. aureus and E. coli, highlighting its potential as an antibacterial agent .
- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of oxazoles, showing that derivatives like this compound can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
- Anticancer Activity : In a study assessing the cytotoxic effects of various oxazoles on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was found to decrease cell viability significantly at micromolar concentrations .
Propriétés
IUPAC Name |
5-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNHGFUGOEXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















